molecular formula C17H12F6N2O B14794359 3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

Cat. No.: B14794359
M. Wt: 374.28 g/mol
InChI Key: UFEYVZRYSCCQAN-UHFFFAOYSA-N
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Description

3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of two trifluoromethylphenyl groups and an amino group attached to the azetidinone ring. The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:

  • Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The imine can be prepared by the condensation of an amine with an aldehyde or ketone, while the ketene can be generated from an acid chloride or by the thermal decomposition of a diazoketone.

  • Introduction of Trifluoromethyl Groups: : The trifluoromethyl groups can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

  • Amination: : The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

  • Reduction: : Reduction reactions can convert the azetidinone ring to an azetidine ring, or reduce the trifluoromethyl groups to methyl groups.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Azetidine derivatives or methyl-substituted compounds.

    Substitution: Various substituted azetidinone derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(3-(trifluoromethyl)phenyl)-4-phenylazetidin-2-one: Similar structure but lacks one trifluoromethyl group.

    3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one: Similar structure but lacks one trifluoromethyl group.

    3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-methylphenyl)azetidin-2-one: Similar structure but has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of two trifluoromethyl groups in 3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12F6N2O

Molecular Weight

374.28 g/mol

IUPAC Name

3-amino-1-[3-(trifluoromethyl)phenyl]-4-[4-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C17H12F6N2O/c18-16(19,20)10-6-4-9(5-7-10)14-13(24)15(26)25(14)12-3-1-2-11(8-12)17(21,22)23/h1-8,13-14H,24H2

InChI Key

UFEYVZRYSCCQAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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